molecular formula C17H17NO B14512718 3-[4-(Indolizin-2-YL)phenyl]propan-1-OL CAS No. 62706-11-0

3-[4-(Indolizin-2-YL)phenyl]propan-1-OL

Cat. No.: B14512718
CAS No.: 62706-11-0
M. Wt: 251.32 g/mol
InChI Key: CNFMPMULMVIEEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Indolizin-2-YL)phenyl]propan-1-OL is a chemical compound that belongs to the class of alcohols It features an indolizine moiety attached to a phenyl ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Indolizin-2-YL)phenyl]propan-1-OL typically involves the formation of the indolizine ring followed by its attachment to the phenyl ring and subsequent addition of the propanol chain. One common method involves the use of transition metal-catalyzed reactions and oxidative coupling . The reaction conditions often include the use of catalysts such as palladium or copper, along with appropriate ligands and solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Indolizin-2-YL)phenyl]propan-1-OL undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nitrating agents in the presence of catalysts.

Major Products

The major products formed from these reactions include ketones, aldehydes, alkanes, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[4-(Indolizin-2-YL)phenyl]propan-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(Indolizin-2-YL)phenyl]propan-1-OL involves its interaction with specific molecular targets and pathways. The indolizine moiety can interact with various enzymes and receptors, modulating their activity. The phenyl ring and propanol chain contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Indole: A structurally related compound with a similar indole ring.

    Phenylpropanol: A compound with a phenyl ring and propanol chain but lacking the indolizine moiety.

    Indolizine derivatives: Compounds with variations in the substitution pattern on the indolizine ring.

Uniqueness

3-[4-(Indolizin-2-YL)phenyl]propan-1-OL is unique due to the presence of both the indolizine and phenylpropanol moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

62706-11-0

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

3-(4-indolizin-2-ylphenyl)propan-1-ol

InChI

InChI=1S/C17H17NO/c19-11-3-4-14-6-8-15(9-7-14)16-12-17-5-1-2-10-18(17)13-16/h1-2,5-10,12-13,19H,3-4,11H2

InChI Key

CNFMPMULMVIEEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN2C=C1)C3=CC=C(C=C3)CCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.